
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound notable for its complex molecular structure and potential biological activities. The compound has garnered interest in medicinal chemistry due to its unique structural features, which may contribute to its pharmacological properties.
- Molecular Formula : C20H22N2O2
- Molecular Weight : 322.4 g/mol
- CAS Number : 1797084-11-7
Structural Characteristics
The compound consists of:
- A cyclohexene ring, which contributes to its lipophilicity and potential interactions with biological membranes.
- A pyridine moiety, known for its role in various biological activities, including receptor binding and enzyme inhibition.
- A benzamide functional group, which is often associated with neuroactive properties.
Research indicates that this compound may interact with various biological targets, influencing several pathways:
- Receptor Binding : The compound's pyridine and benzamide groups may facilitate binding to neurotransmitter receptors, potentially affecting mood and cognition.
- Enzyme Inhibition : The structural components suggest potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
Pharmacological Studies
Several studies have investigated the pharmacological potential of similar compounds, providing insights into the expected biological activity of this compound:
Study Focus | Findings |
---|---|
Antitumor Activity | Compounds with similar structural motifs have demonstrated significant antitumor effects in vitro and in vivo models. |
Neuroactive Properties | Analogous compounds have shown antidepressant and anxiolytic effects through modulation of neurotransmitter systems. |
Enzyme Interaction | Studies highlight that derivatives can inhibit specific enzymes, suggesting potential applications in treating metabolic syndromes. |
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of compounds structurally similar to this compound. Results indicated that these compounds could significantly inhibit tumor growth in mouse models, suggesting that the compound may exhibit similar properties due to its structural characteristics .
Case Study 2: Neuropharmacological Effects
Research on related benzamide derivatives revealed their effectiveness in modulating serotonin receptors, leading to enhanced mood stabilization in animal models. This suggests that this compound might also impact neurochemical pathways involved in mood regulation .
Future Research Directions
Further investigations are essential to fully elucidate the biological mechanisms of this compound. Key areas for future research include:
- In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Exploring the specific interactions with molecular targets using techniques such as molecular docking and binding assays.
- Analog Development : Synthesizing analogs to enhance potency and selectivity for desired biological targets.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-14-12-16-7-2-1-3-8-16)17-9-6-10-18(15-17)24-19-11-4-5-13-21-19/h4-7,9-11,13,15H,1-3,8,12,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIAGKUUCRZZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。